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molecular formula C8H14N2S B8582719 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine

2-[5-(2-Aminoethyl)-2-thienyl]ethylamine

Cat. No. B8582719
M. Wt: 170.28 g/mol
InChI Key: NIBXLHMVEVJAEN-UHFFFAOYSA-N
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Patent
US06703425B2

Procedure details

(Phenylmethoxy)N-[2-(5-{2-[(phenylmethoxy)carbonylamino]ethyl}(2-thienyl))ethyl]carboxamide (1.6 g, 3.6 mmol) and 10% palladium on carbon (1.0 g, 62 mole %) were combined and hydrogenation was carried out in a manner analogous to the procedure described in example 6 to provide the intermediate title compound, 2-[5-(2-aminoethyl)-2-thienyl]ethylamine, (0.935 g, 55%) as a colorless oil.
Name
(Phenylmethoxy)N-[2-(5-{2-[(phenylmethoxy)carbonylamino]ethyl}(2-thienyl))ethyl]carboxamide
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(COC([NH:11][CH2:12][CH2:13][C:14]2[S:15][C:16]([CH2:19][CH2:20][NH:21]C(OCC3C=CC=CC=3)=O)=[CH:17][CH:18]=2)=O)C=CC=CC=1>[Pd]>[NH2:11][CH2:12][CH2:13][C:14]1[S:15][C:16]([CH2:19][CH2:20][NH2:21])=[CH:17][CH:18]=1

Inputs

Step One
Name
(Phenylmethoxy)N-[2-(5-{2-[(phenylmethoxy)carbonylamino]ethyl}(2-thienyl))ethyl]carboxamide
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)NCCC=1SC(=CC1)CCNC(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC=C(S1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.935 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 152.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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